molecular formula C5H4FN3O B13950754 N-(5-fluoropyridin-2-yl)nitrous amide CAS No. 5242-25-1

N-(5-fluoropyridin-2-yl)nitrous amide

Cat. No.: B13950754
CAS No.: 5242-25-1
M. Wt: 141.10 g/mol
InChI Key: CQGGURKVQRISJA-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)nitrous amide is a chemical compound with the molecular formula C5H4FN3O It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position of the pyridine ring, and a nitrous amide group is attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-fluoropyridine followed by the replacement of the diazonium group with a nitrous amide group .

Industrial Production Methods

Industrial production of N-(5-fluoropyridin-2-yl)nitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)nitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-(5-fluoropyridin-2-yl)nitrous oxide.

    Reduction: Formation of N-(5-fluoropyridin-2-yl)amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-fluoropyridin-2-yl)nitrous amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)nitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The nitrous amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-fluoropyridine: A precursor in the synthesis of N-(5-fluoropyridin-2-yl)nitrous amide.

    5-fluoropyridine-2-carboxamide: Another fluorinated pyridine derivative with different functional groups.

    2-fluoropyridine: A simpler fluorinated pyridine without the nitrous amide group.

Uniqueness

The combination of these functional groups can lead to unique reactivity patterns and interactions with biological targets .

Properties

CAS No.

5242-25-1

Molecular Formula

C5H4FN3O

Molecular Weight

141.10 g/mol

IUPAC Name

N-(5-fluoropyridin-2-yl)nitrous amide

InChI

InChI=1S/C5H4FN3O/c6-4-1-2-5(7-3-4)8-9-10/h1-3H,(H,7,8,10)

InChI Key

CQGGURKVQRISJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)NN=O

Origin of Product

United States

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